(1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
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Overview
Description
(1R,2S,4S)-2-Hydroxy-7-azabicyclo[221]heptane-1-carboxylic acid is a bicyclic compound that features a unique structure with a hydroxyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid typically involves the use of starting materials that can form the bicyclic structure through a series of chemical reactions. One common synthetic route includes the use of a Diels-Alder reaction followed by functional group modifications to introduce the hydroxyl and carboxylic acid groups. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions may vary depending on the desired product but often include controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S,4S)-2-Hydroxy-7-azabicyclo[221]heptane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its bicyclic structure makes it an interesting candidate for probing the active sites of enzymes and understanding their mechanisms of action.
Medicine
In medicine, (1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes, such as anti-inflammatory or antimicrobial effects.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with enhanced mechanical and chemical properties.
Mechanism of Action
The mechanism of action of (1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The bicyclic structure provides rigidity and specificity in binding, making it a valuable tool in studying molecular pathways and designing new drugs.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
(1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-methanol: Similar structure but with a methanol group instead of a carboxylic acid group.
Uniqueness
The uniqueness of (1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid lies in its combination of a bicyclic structure with both a hydroxyl and a carboxylic acid group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
777847-80-0 |
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Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c9-5-3-4-1-2-7(5,8-4)6(10)11/h4-5,8-9H,1-3H2,(H,10,11)/t4-,5-,7+/m0/s1 |
InChI Key |
QTBKSNXSJZAZIY-KZLJYQGOSA-N |
Isomeric SMILES |
C1C[C@@]2([C@H](C[C@H]1N2)O)C(=O)O |
Canonical SMILES |
C1CC2(C(CC1N2)O)C(=O)O |
Origin of Product |
United States |
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